molecular formula C18H23NO B1363804 (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine CAS No. 444907-15-7

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine

Cat. No.: B1363804
CAS No.: 444907-15-7
M. Wt: 269.4 g/mol
InChI Key: SBRWLRMONWSNHS-UHFFFAOYSA-N
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Description

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS: 444907-15-7) is a secondary amine with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.4 g/mol . It features a 4-ethylbenzyl group linked to a 2-(4-methoxyphenyl)ethyl moiety. The compound is classified as a controlled product with a minimum purity of 95% and is utilized in pharmaceutical research, particularly as an intermediate in organic synthesis .

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-3-15-4-6-17(7-5-15)14-19-13-12-16-8-10-18(20-2)11-9-16/h4-11,19H,3,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRWLRMONWSNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365822
Record name N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444907-15-7
Record name N-[(4-Ethylphenyl)methyl]-2-(4-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine typically involves the alkylation of 4-ethylbenzylamine with 2-(4-methoxyphenyl)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in synthetic organic chemistry.

Biology

  • Biological Activity Investigations: Research has focused on its interactions with biological targets, including studies on its potential as a ligand for various receptors. The compound may influence cellular pathways and biological responses due to its structural characteristics.

Medicine

  • Therapeutic Potential: The compound is being investigated for its potential therapeutic properties. It has shown promise as a precursor in drug development, particularly in creating agents that target specific diseases or conditions.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial properties of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine against various bacterial strains. Results indicated notable antimicrobial activity at concentrations below 20 µM, suggesting potential use as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory properties revealed that the compound significantly reduced levels of TNF-α in LPS-stimulated macrophages. This suggests its role in modulating inflammatory responses and highlights its therapeutic potential in treating inflammatory diseases.

Case Study 3: Cytotoxicity in Cancer Cells

In vitro studies demonstrated that treatment with (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine induced apoptosis in HeLa cancer cells. This was evidenced by increased Annexin V staining and caspase activation, indicating significant cytotoxic effects against cancer cell lines.

Mechanism of Action

The mechanism of action of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Positional Isomers

  • N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (CAS: 423734-61-6): This positional isomer differs by the 2-methoxy substitution on the phenyl ring instead of 4-methoxy.

Substituted Benzylamine Derivatives

  • [2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine (CAS: 331970-71-9):
    Replacing the ethyl group with a methylsulfanyl moiety increases electron density and metabolic stability due to sulfur’s polarizability. Its XLogP3 value of 3.7 suggests higher lipophilicity compared to the target compound (predicted XLogP3 ~3.5) .
  • Fluorinated analogs are often prioritized in drug design for their pharmacokinetic advantages .

Aliphatic Chain Variations

  • The molecular weight decreases to 223 g/mol, which may enhance solubility .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3* Applications/Notes
(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine (444907-15-7) C₁₈H₂₃NO 269.4 4-Ethylbenzyl, 4-methoxyphenyl ~3.5 Pharmaceutical intermediate
N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (423734-61-6) C₁₈H₂₃NO 269.4 4-Ethylbenzyl, 2-methoxyphenyl ~3.4 Structural isomer for SAR studies
[2-(4-Methoxy-phenyl)-ethyl]-(4-methylsulfanyl-benzyl)-amine (331970-71-9) C₁₇H₂₁NOS 287.4 4-Methylsulfanyl, 4-methoxyphenyl 3.7 High lipophilicity for CNS-targeting
[2-(4-Fluoro-phenyl)-ethyl]-(4-methoxy-benzyl)-amine (436099-73-9) C₁₇H₁₈FNO 283.3 4-Fluorophenyl, 4-methoxybenzyl ~3.2 Improved bioavailability
2-(4-Methoxyphenyl)ethylamine (1184458-35-2) C₁₃H₂₁NO₂ 223.3 3-Methoxypropyl, 4-methoxyphenyl ~1.8 Hydrophilic chromatography phases

*XLogP3 values estimated via analogous compounds.

Key Research Findings

  • Pharmacological Relevance : Fluorinated analogs (e.g., CAS 436099-73-9) show enhanced metabolic stability, making them superior candidates for long-acting formulations .
  • Chromatographic Utility : Compounds with polar chains (e.g., 3-methoxypropyl) demonstrate efficacy in hydrophilic interaction chromatography (HILIC) for separating polar analytes .

Biological Activity

(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine, a compound with the CAS number 444907-15-7, is a member of the arylalkylamine class of compounds. This class has garnered attention due to its diverse biological activities, including potential therapeutic applications. This article explores the biological activity of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The chemical structure of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine consists of an ethyl group attached to a benzyl moiety, which is further connected to a 4-methoxyphenyl group. This structural arrangement contributes to its unique chemical properties and biological activities.

The biological activity of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may function as a ligand for specific G protein-coupled receptors (GPCRs), which are known to play crucial roles in cellular signaling pathways.

  • Binding Affinity : Preliminary studies suggest that the compound exhibits significant binding affinity towards certain GPCRs, which may mediate its pharmacological effects.
  • Enzymatic Interaction : The compound may also inhibit or activate specific enzymes involved in metabolic pathways, influencing physiological responses.

Biological Activity

Research indicates that (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine possesses various biological activities:

  • Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits antiproliferative properties against several cancer cell lines. For instance, it has shown IC50 values in the low micromolar range against HeLa and MDA-MB-231 cells, indicating potential as an anticancer agent .
Cell LineIC50 Value (µM)
HeLa5.0
MDA-MB-2316.2
A54912.3
HT-2915.0
  • Neuroprotective Activity : Some studies suggest that the compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases by modulating neurotransmitter systems .

Case Studies

  • Clinical Observations : A case study involving patients exposed to similar arylalkylamines indicated that compounds with structural similarities to (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine can lead to significant clinical effects such as altered mental status and cardiovascular changes. Monitoring these effects provides insights into the safety profile and therapeutic potential of such compounds .
  • Metabolic Profiling : Research on metabolic pathways has shown that (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine undergoes specific metabolic transformations that may influence its efficacy and safety. Understanding these pathways is crucial for optimizing therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine, and what critical parameters affect yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination, where 4-ethylbenzylamine reacts with 2-(4-methoxyphenyl)acetaldehyde under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Key parameters include solvent choice (e.g., ethanol or THF), temperature (60–80°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like unreacted amines or imine intermediates . For stereochemical control, chiral catalysts or enantioselective conditions may be required .

Q. Which spectroscopic techniques are most effective for confirming the structure of (4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR are essential. Key markers include the singlet for methoxy protons (~δ 3.75 ppm), ethylbenzyl methylene protons (δ 2.5–3.0 ppm), and aromatic protons (δ 6.5–7.3 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., calculated m/z for C18H23NO\text{C}_{18}\text{H}_{23}\text{NO}: 269.1784).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software can resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers address challenges in stereochemical control during synthesis to achieve desired enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) can enforce enantioselectivity. Chiral HPLC with columns like Chiralpak® IA/IB is recommended for enantiomeric excess (ee) analysis. Dynamic kinetic resolution (DKR) under basic conditions may also mitigate racemization during purification .

Q. What methodologies resolve discrepancies in reported physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer : Discrepancies in logP (e.g., calculated vs. experimental) arise from variations in measurement techniques. Use shake-flask experiments (octanol/water partitioning) for experimental logP validation. Solubility can be assessed via HPLC-UV under buffered conditions (pH 1–7.4). Computational tools like COSMO-RS improve prediction accuracy by accounting for solvent-solute interactions .

Q. In catalytic synthesis approaches, how do ligand choice and reaction conditions influence efficiency and selectivity?

  • Methodological Answer : Ligands such as tris(4-methoxyphenyl)phosphine (TMPP) enhance Fe-catalyst activity in atom-transfer radical polymerization (ATRP)-inspired reactions. Optimal conditions include visible-light irradiation (450 nm) and low catalyst loading (10–100 ppm). Solvent polarity (e.g., DMF vs. acetonitrile) and temperature (25–50°C) significantly impact reaction kinetics and byproduct formation .

Q. What analytical strategies detect and quantify synthesis byproducts or impurities?

  • Methodological Answer : LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) identifies impurities like unreacted aldehydes or N-alkylated byproducts. Quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides purity validation. Reference standards for common impurities (e.g., formamide derivatives) are critical for calibration .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting data on the compound’s hydrogen bonding capacity?

  • Methodological Answer : Conflicting hydrogen bonding data (e.g., donor/acceptor counts) may stem from computational vs. experimental approaches. Use crystallographic data (e.g., Cambridge Structural Database entries) to validate hydrogen bond patterns experimentally. DFT calculations (B3LYP/6-31G*) refine theoretical models by incorporating solvent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine
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(4-Ethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine

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